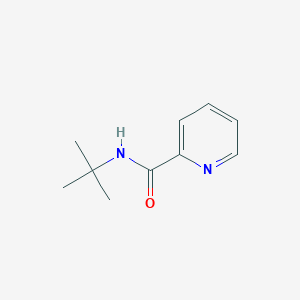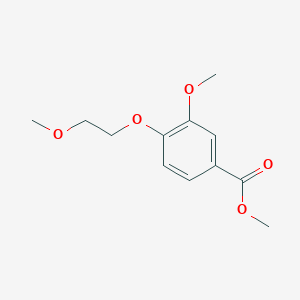
1,3-Diphenyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C16H16 It is a derivative of benzene, where two benzene rings are connected by a propene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-propene-1,3-diyl)bis- typically involves the reaction of benzene with propene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH2=CH−CH3AlCl3C6H5−CH2−CH=CH2
This reaction requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-(1-propene-1,3-diyl)bis- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene bridge to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,1’-(1-propane-1,3-diyl)bis-benzene.
Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1-propene-1,3-diyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The propene bridge allows for flexibility in the molecule, enabling it to interact with different biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Similar structure but with a methyl group on the propene bridge.
Benzene, 1,1’-(3-methylene-1-propyne-1,3-diyl)bis-: Contains a triple bond in the propene bridge.
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis-: Features a butadiene bridge instead of propene.
Uniqueness
Benzene, 1,1’-(1-propene-1,3-diyl)bis- is unique due to its specific propene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H14 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2 |
InChI Key |
AIMDYNJRXHEXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)




![3-Chloro-6-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridazine](/img/structure/B8616296.png)


![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one](/img/structure/B8616310.png)
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)
